4-Methylaminorex, (4R,5S)-

Übersicht

Beschreibung

U4Euh is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.

Wissenschaftliche Forschungsanwendungen

Stimulus Properties and Behavioral Effects

- 4-Methylaminorex, particularly the cis (4R,5S) isomer, has been studied for its central stimulant properties, similar to other phenylisopropylamine derivatives. Research in rats has shown that this substance generalizes to the stimulus properties of S(+)amphetamine (Glennon & Misenheimer, 1990). Additionally, studies have explored the behavioral effects of 4-methylaminorex isomers in rats, indicating potential rewarding properties and involvement of the dopamine system (Meririnne et al., 2005).

Neurochemical and Pharmacological Effects

- The acute neurochemical effects of 4-methylaminorex isomers on dopamine and serotonin levels have been studied, showing varied effects across different isomers (Kankaanpää et al., 2002). Additionally, research has focused on the pharmacokinetics and tissue distribution of the stereoisomers, highlighting differences in their pharmacological profiles (Meririnne et al., 2004).

Detection and Identification Techniques

- Techniques for detecting and identifying different isomers of 4-methylaminorex in biological samples have been developed, which is crucial for understanding its presence and effects in the body (Kankaanpää et al., 2001). Spectral methods for distinguishing between cis- and trans- isomers have also been reported (By et al., 1989).

Novel Derivatives and Characterization

- The ongoing development of new psychoactive substances, including derivatives of 4-methylaminorex, has been a significant area of study. Research includes the characterization of novel derivatives like halogenated 4-methylaminorex, which poses challenges and risks related to legal regulations and health impacts (Seibert et al., 2022).

Eigenschaften

CAS-Nummer |

29493-77-4 |

|---|---|

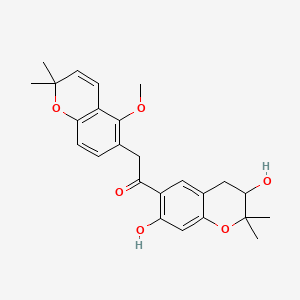

Molekularformel |

C10H12N2O |

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

(4S,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)/t7-,9-/m0/s1 |

InChI-Schlüssel |

LJQBMYDFWFGESC-CBAPKCEASA-N |

Isomerische SMILES |

C[C@H]1[C@H](OC(=N1)N)C2=CC=CC=C2 |

SMILES |

CC1C(OC(=N1)N)C2=CC=CC=C2 |

Kanonische SMILES |

CC1C(OC(=N1)N)C2=CC=CC=C2 |

| 75493-87-7 29493-77-4 |

|

Synonyme |

4,5-dihydro-4-methyl-5-phenyl-2-oxazolamine 4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine 4-methylaminorex 4-methylaminorex, (4S,5R)- 4-methylaminorex, (4S,5S)- 4-methylaminorex, (4S-cis)-isomer 4-methylaminorex, (4s-trans)-isomer 4-methylaminorex, cis-(+,-)- 4-methylaminorex, cis-(+-)-isomer 4-methylaminorex, monohydrobromide salt, (Z)-(+-)-isomer McN 822 McN-822 U4EuH |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Dimethylamino)propyl]-1-(phenylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1228387.png)

![3,3-Dimethyl-3H,7H-pyrano[2',3':6,7][1]benzofuro[3,2-c][1]benzopyran-6b,10(12bH)-diol](/img/structure/B1228399.png)

![2-methoxy-N-[(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B1228400.png)

![4-[[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-[1-(2-phenylethyl)-5-tetrazolyl]methyl]phenol](/img/structure/B1228401.png)

![4-[2-[(1'-acetyl-4-oxo-6-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]yl)oxy]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1228404.png)